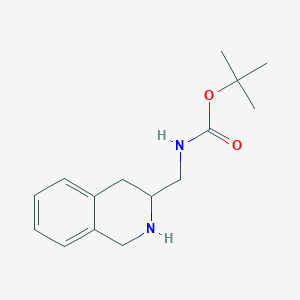
(1,2,3,4-Tetrahydro-isoquinolin-3-ylmethyl)-carbamic acid tert-butyl ester
Overview
Description
This compound is a derivative of tetrahydroisoquinoline, which is a type of organic compound. Tetrahydroisoquinolines are often found in many bioactive molecules and pharmaceuticals .
Molecular Structure Analysis
The compound contains a tetrahydroisoquinoline moiety, which consists of a six-membered ring fused to a five-membered ring. The six-membered ring contains a nitrogen atom .Chemical Reactions Analysis
Tetrahydroisoquinolines can undergo a variety of chemical reactions, including reductions, oxidations, and various C-C bond-forming reactions. The specific reactions that “(1,2,3,4-Tetrahydro-isoquinolin-3-ylmethyl)-carbamic acid tert-butyl ester” can undergo would depend on the reaction conditions and the other reagents present .Scientific Research Applications
Synthesis and Stereochemistry
- EPC-Synthesis of Tetrahydroisoquinolines : This compound is used in the synthesis of tetrahydroisoquinolines, specifically for the stereochemical alkylation at the 1-position of phenylalanine-derived precursors. This process is notable for its diastereoselective properties and is used in the synthesis of various alkaloids, including (+)-corlumine (Huber & Seebach, 1987).
Structural and Stereochemical Investigations
- Synthesis of Atropisomeric 3-(2-Substituted aryl)quinazolin-4-ones : The compound plays a role in the diastereoselective synthesis of atropisomeric quinazolin-4-ones, which are of interest due to their stereochemical stability and potential for further chemical exploration (Natsugari et al., 2006).
Pharmacological Research
- Acetylcholinesterase Inhibitors : Although outside the scope of drug use and dosage, it's worth noting that derivatives of this compound have been investigated as potential acetylcholinesterase inhibitors, with implications for cognitive improvement in Alzheimer's disease (Decker, 2007).
Chemical Synthesis and Modification
- Synthesis of Isoquinolines and Isochromenes : The compound is used in the synthesis of isoquinoline and isochromene carboxylic esters, showcasing its versatility in creating diverse chemical structures (Gabriele et al., 2011).
- Palladium-Catalyzed Intramolecular a-Arylation : It is involved in the intramolecular α-arylation of α-amino acid esters, demonstrating its use in the synthesis of complex organic compounds like isoindolines and tetrahydroisoquinoline carboxylic acid esters (Gaertzen & Buchwald, 2002).
Crystallographic Studies
- Crystallographic Analysis : The compound has been studied for its crystal structure and physical properties, contributing to our understanding of molecular conformations and interactions (Kant et al., 2015).
Mechanism of Action
properties
IUPAC Name |
tert-butyl N-(1,2,3,4-tetrahydroisoquinolin-3-ylmethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-13-8-11-6-4-5-7-12(11)9-16-13/h4-7,13,16H,8-10H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USHPJFZLSLVQET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC2=CC=CC=C2CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,2,3,4-Tetrahydro-isoquinolin-3-ylmethyl)-carbamic acid tert-butyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Bromo-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1372157.png)

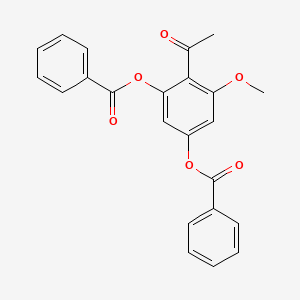
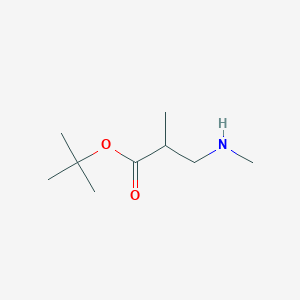
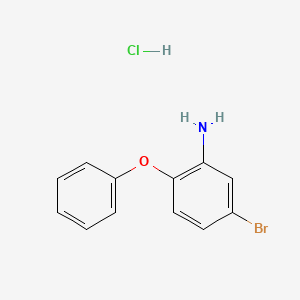
![(2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B1372166.png)

![3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1372169.png)

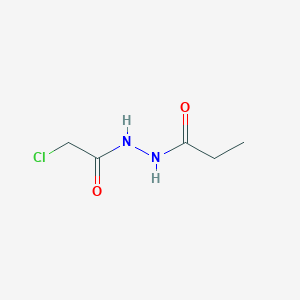
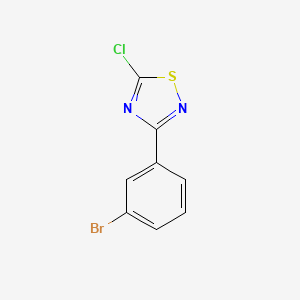
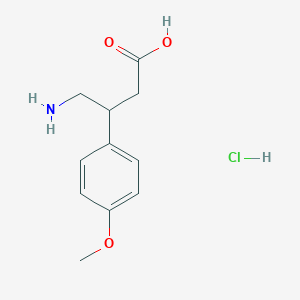
![1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine hydrochloride](/img/structure/B1372179.png)